
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one
Descripción general
Descripción
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one, also known as NPPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyridazinone derivatives and has been found to possess various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Aplicaciones Científicas De Investigación
Water Oxidation Catalysis
- Application : 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one has been utilized in the synthesis of Ru complexes for water oxidation. These complexes exhibit notable electronic absorption and redox properties, crucial for oxygen evolution in water oxidation processes (Zong & Thummel, 2005).
Crystal Structure Analysis
- Application : The compound has been a subject in crystallography studies, specifically for understanding its structural aspects. Such studies provide insights into the arrangement and conformation of molecules, which are important for various applications in materials science and chemistry (Nicolas-Gomez, Martínez-Otero, & Dorazco‐González, 2014).
Synthesis of Complex Molecules
- Application : This compound is integral in synthesizing diverse chemical structures, playing a pivotal role in the creation of complex molecules for varied scientific applications, including potential pharmaceutical uses (Aly, 2006).
Chemosensors for Transition Metal Ions
- Application : It has been used in the synthesis of chemosensors for detecting transition metal ions. Such sensors are valuable in environmental monitoring and industrial processes (Gosavi-Mirkute et al., 2017).
Supramolecular Architecture
- Application : Studies have focused on its role in forming supramolecular architectures. This is significant in the field of nanotechnology and materials science, where the self-assembly of molecules is key (Wilk, Janczak, & Videnova-Adrabińska, 2012).
Organic Electronics
- Application : The compound has been utilized in the synthesis of organic compounds for application in polymer light-emitting diodes (PLEDs), indicating its relevance in the field of organic electronics (Tang et al., 2014).
Propiedades
IUPAC Name |
3-naphthalen-2-yl-4-pyridin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-18-12-17(14-7-9-20-10-8-14)19(22-21-18)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRYTMQZENBLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



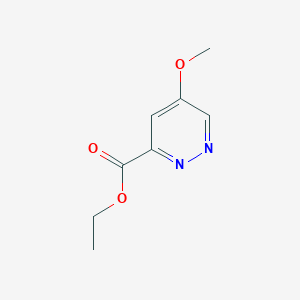





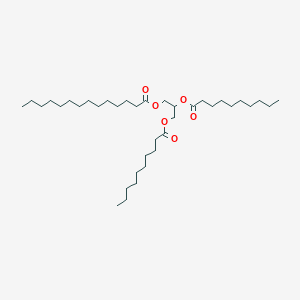
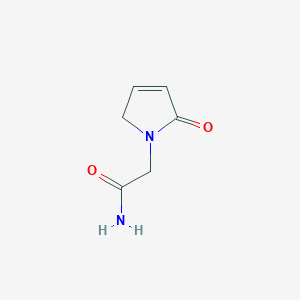


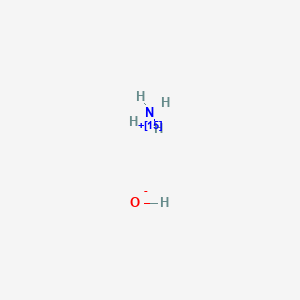
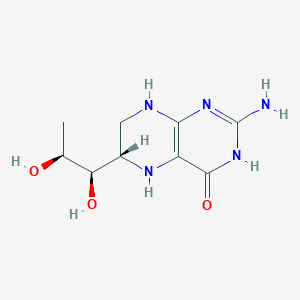
![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)
